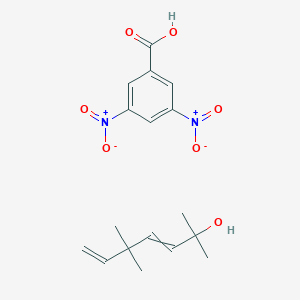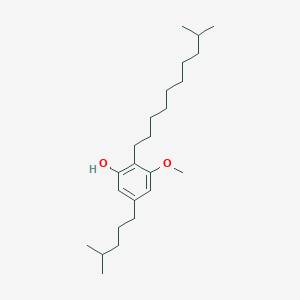![molecular formula C16H16N2O2Se2 B14504987 N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide CAS No. 63990-56-7](/img/structure/B14504987.png)
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is an organic compound that belongs to the class of diselenides It is characterized by the presence of two selenium atoms bonded to a phenyl ring, which is further substituted with acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide typically involves the reaction of 2-aminophenyl diselenide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. The general reaction can be represented as follows:
[ \text{2-Aminophenyl diselenide} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with unique properties, such as high conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide involves its interaction with biological molecules through its selenium atoms. Selenium is known to play a role in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets and pathways involved include:
Glutathione peroxidase: Selenium-containing compounds are known to mimic the activity of this enzyme, which reduces hydrogen peroxide and organic hydroperoxides.
Thioredoxin reductase: The compound may interact with this enzyme, which is involved in maintaining the redox balance within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Similar structure but lacks the acetamide groups.
Bis(2-aminophenyl) diselenide: Similar structure but with amino groups instead of acetamide groups.
Selenocystine: A naturally occurring selenium-containing amino acid.
Uniqueness
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is unique due to the presence of both selenium atoms and acetamide groups, which confer distinct chemical and biological properties. The acetamide groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63990-56-7 |
|---|---|
Molekularformel |
C16H16N2O2Se2 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
CNBPFTNNGNVODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1[Se][Se]C2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)

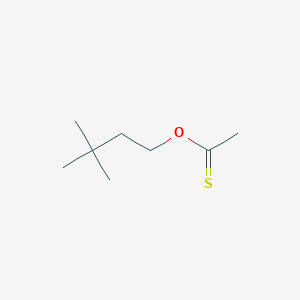

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
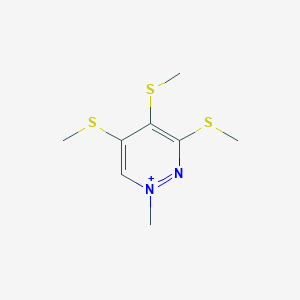
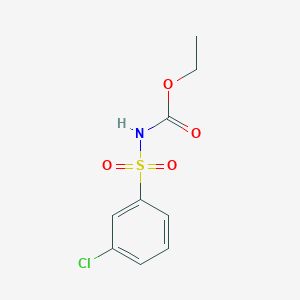

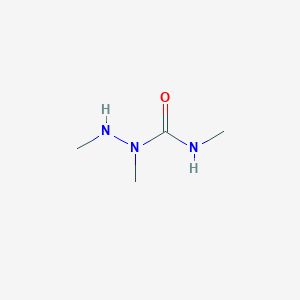
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
